AMG-222 tosylate belongs to the class of organic compounds known as dibenzocycloheptenes. These compounds are characterized by their unique bicyclic structures that include two benzene rings connected by a cycloheptene ring. The compound's molecular formula is , with a molecular weight of approximately 597.724 g/mol . It is currently classified as investigational, indicating that it is still undergoing clinical trials to assess its efficacy and safety.
The molecular structure of AMG-222 tosylate can be described using its IUPAC name: 2-[(2S)-2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)propyl]-N6,N6,N13,N13-tetramethyl-2-(2H-1,2,3,4-tetrazol-5-yl)tricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaene-6,13-dicarboxamide. This complex structure includes multiple functional groups such as amides and tetrazoles, contributing to its biological activity .
Key structural data includes:
AMG-222 tosylate participates in various chemical reactions typical for small molecules with functional groups such as amides and cyclic structures. Common reactions include:
These reactions can lead to modifications that enhance or alter the compound's pharmacological properties.
The mechanism of action for AMG-222 tosylate primarily involves the inhibition of Dipeptidyl Peptidase IV. By inhibiting this enzyme, AMG-222 increases the levels of GLP-1 in circulation, which subsequently enhances insulin secretion from pancreatic beta cells while suppressing glucagon release. This dual action helps regulate blood glucose levels effectively .
The inhibition process can be summarized as follows:
AMG-222 tosylate exhibits several notable physical and chemical properties:
Additional analyses such as thermal stability and hygroscopicity are crucial for understanding the compound's behavior under different environmental conditions .
AMG-222 tosylate is primarily explored for its potential therapeutic applications in treating type II diabetes through its action as a Dipeptidyl Peptidase IV inhibitor. Its ability to enhance insulin secretion while mitigating hypoglycemic risks positions it as a promising candidate in diabetes management strategies . Further research may uncover additional applications in metabolic disorders or related fields based on its mechanism of action.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: